molecular formula C11H17NO B1360348 Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl- CAS No. 50563-55-8

Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl-

Cat. No. B1360348
CAS RN: 50563-55-8
M. Wt: 179.26 g/mol
InChI Key: OTKGPBKVICJCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04183868

Procedure details

In a quartz tube 30 cm in length and 0.5 cm in diameter, which is arranged vertically and surrounded by a heating jacket, 2 ml of this catalyst are activated at 130° C., in the manner described in Example 2, and then heated to 275° C. under hydrogen. At 275° C., 1.21 g of 2,6-dimethylaniline, 1.52 g of 2-methoxyethanol and 0.67 N1 of hydrogen are then passed, per hour, under normal pressure, through the reactor from top to bottom. The mixture which issues from the reactor is condensed and worked up by distillation.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[H][H].[CH3:12][O:13][CH2:14][CH2:15]O>>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][CH2:15][CH2:14][O:13][CH3:12]

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1.52 g
Type
reactant
Smiles
COCCO
Step Two
Name
catalyst
Quantity
2 mL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
275 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a quartz tube 30 cm in length and 0.5 cm in diameter, which is arranged vertically
CUSTOM
Type
CUSTOM
Details
are activated at 130° C., in the manner
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
worked up by distillation

Outcomes

Product
Name
Type
Smiles
CC1=C(NCCOC)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.